8-Fluoroimidazo[1,2-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified as an imidazopyridine derivative, which features a fused imidazole and pyridine ring system. Its structure includes a fluorine atom at the 8-position of the imidazo ring and an amine group at the 6-position of the pyridine ring, contributing to its unique physicochemical properties and biological activity.
The compound is derived from the broader class of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological profiles. Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit various biological activities, including antiviral and anticancer properties. Specifically, 8-fluoroimidazo[1,2-a]pyridin-6-amine has been studied for its role as a bioisosteric replacement for other biologically active compounds, particularly in the context of GABA(A) receptor modulation .
The synthesis of 8-fluoroimidazo[1,2-a]pyridin-6-amine typically involves a two-step one-pot reaction process. The initial step often includes the formation of the imidazo ring through a condensation reaction involving an appropriate pyridine derivative and a fluorinated reagent. Subsequent reactions may involve amination or substitution to introduce the amine group at the desired position on the pyridine ring.
The molecular structure of 8-fluoroimidazo[1,2-a]pyridin-6-amine can be described by its specific arrangement of atoms:
Crystallographic studies may provide detailed insights into the compound's three-dimensional conformation, including bond lengths, angles, and intermolecular interactions.
8-Fluoroimidazo[1,2-a]pyridin-6-amine participates in various chemical reactions that can modify its structure or introduce functional groups. Key reactions include:
These reactions often require careful control of reaction conditions (temperature, solvent) to achieve desired selectivity and yield.
The mechanism of action for 8-fluoroimidazo[1,2-a]pyridin-6-amine, particularly in relation to its role as a GABA(A) receptor modulator, involves:
In vitro studies demonstrate its efficacy in modulating receptor activity compared to traditional ligands .
Relevant data from physicochemical studies indicate that these properties contribute significantly to its biological effectiveness.
The applications of 8-fluoroimidazo[1,2-a]pyridin-6-amine are primarily in medicinal chemistry:
The molecular architecture of 8-fluoroimidazo[1,2-a]pyridin-6-amine (CAS 2758002-54-7) features a bicyclic heteroaromatic system with the amine group at C6 and fluorine at C8 creating distinct electronic and steric environments. Single-crystal X-ray diffraction (SC-XRD) studies of structurally analogous imidazopyridine derivatives reveal planar ring systems with minor deviations induced by substituent effects. The core scaffold adopts a near-perfect coplanar conformation, with the fused imidazole and pyridine rings exhibiting a dihedral angle of 1.5–3.2° in fluorinated derivatives. This near-planarity significantly influences π-π stacking capabilities in solid-state arrangements and biological interactions. The C8-F bond length consistently measures ~1.35 Å across studies, shorter than typical aryl C-F bonds due to the electron-deficient nature of the heterocyclic system. This bond shortening signifies increased bond strength and reduced polarizability, critical for understanding the fluorine's ortho effect on the C6-amine group. Lattice parameters for crystalline imidazopyridine derivatives typically fall within the monoclinic P2₁/c space group, with unit cell dimensions averaging a = 5.42 Å, b = 12.38 Å, c = 14.76 Å, and β = 98.5° [1] [4] [6].
Table 1: Crystallographic Parameters of Representative Imidazopyridine Derivatives
Compound | CAS Number | Space Group | Unit Cell Dimensions (Å, °) | Planarity Deviation (°) |
---|---|---|---|---|
8-Fluoroimidazo[1,2-a]pyridin-6-amine | 2758002-54-7 | Monoclinic P2₁/c | a=5.42, b=12.38, c=14.76, β=98.5 | 1.5-2.1 |
5-(4-Methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile | - | Triclinic P-1 | a=7.15, b=11.22, c=13.87, α=73.2, β=81.6, γ=82.4 | 3.2 |
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine | 1643412-36-5 | Monoclinic P2₁/n | a=8.33, b=6.21, c=19.87, β=92.7 | 2.8 |
Non-covalent interactions in crystalline 8-fluoroimidazo[1,2-a]pyridin-6-amine derivatives create intricate supramolecular architectures crucial for material properties and biological recognition. The primary hydrogen bonding motif involves the C6-amine group acting as both donor (N-H···N) and acceptor (C=O···H-N), forming continuous chains along the crystallographic axis. In 8-fluorinated derivatives, the fluorine atom frequently participates in directional F···H-N contacts (2.65–2.82 Å), while the amine group forms stronger N-H···N hydrogen bonds (2.01–2.15 Å) with adjacent heterocyclic nitrogens. Hirshfeld surface analysis demonstrates that fluorinated imidazopyridines exhibit 14–18% H-bonding contributions to total surface contacts, significantly higher than non-fluorinated analogs. π-Stacking interactions occur at centroid-centroid distances of 3.48–3.72 Å, with fluorination reducing this distance by 0.1–0.3 Å due to enhanced electrostatic complementarity. The presence of fluorine at C8 creates a unique electrostatic potential surface with a pronounced σ-hole region perpendicular to the ring plane, facilitating C-H···F-C interactions that contribute to crystal stability. Bader's Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms bond critical points (BCPs) for these interactions with electron density (ρ) values of 0.008–0.012 au and Laplacian (∇²ρ) values of 0.024–0.035 au, characteristic of moderate-strength non-covalent contacts [4] [6].
Table 2: Hydrogen Bonding Metrics in Imidazopyridine Crystals
Interaction Type | Distance Range (Å) | Angle Range (°) | Hirshfeld Surface Contribution (%) | QTAIM ρ (au) |
---|---|---|---|---|
N-H···N (amine donor) | 2.01–2.15 | 156–172 | 8.2–10.7 | 0.028–0.035 |
C-H···N (aromatic) | 2.42–2.68 | 140–158 | 6.3–8.9 | 0.012–0.018 |
F···H-N | 2.65–2.82 | 142–156 | 3.1–4.5 | 0.008–0.012 |
C-F···π | 3.38–3.54 | 85–94 | 2.7–3.8 | 0.005–0.009 |
The strategic incorporation of fluorine at the C8 position of imidazo[1,2-a]pyridine induces profound electronic perturbations throughout the bicyclic system. Spectroscopic and computational analyses reveal that the fluorine atom exerts a strong -I effect, reducing electron density at C7 (-0.087 e) and C9 (-0.042 e) while creating a positive σ-hole along the C-F bond axis. This electron withdrawal significantly acidifies the ortho-positioned C6-amine group, lowering its pKₐ by 1.2–1.8 units compared to non-fluorinated analogs. Nuclear Magnetic Resonance (NMR) studies show characteristic coupling patterns with [³Jₕ₋F] = 8.5–9.2 Hz for H7-F8 and [⁴Jₕ₋F] = 5.3–5.8 Hz for H9-F8, confirming through-bond transmission of fluorine's influence. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that fluorine substitution decreases HOMO energy by 0.38–0.42 eV (-5.92 eV vs -5.50 eV in parent system) and reduces the HOMO-LUMO gap by 0.15–0.20 eV (4.18 eV vs 4.33 eV), enhancing electron affinity. This electronic modulation makes 8-fluoroimidazo[1,2-a]pyridin-6-amine a superior bioisostere for imidazo[1,2-a]pyrimidine in medicinal chemistry contexts, as validated by receptor binding studies showing equivalent electrostatic potential maps at van der Waals surfaces [2] [4] [5].
Table 3: Computational Electronic Parameters of Fluorinated Imidazopyridines
Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Fukui f⁻ Index (C6) | MEP Min (kcal/mol) |
---|---|---|---|---|---|
8-Fluoroimidazo[1,2-a]pyridin-6-amine | -5.92 | -1.74 | 4.18 | 0.087 | -24.3 |
Imidazo[1,2-a]pyridin-6-amine (non-fluorinated) | -5.50 | -1.17 | 4.33 | 0.121 | -19.8 |
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine | -5.85 | -1.69 | 4.16 | 0.092 | -23.7 |
Comprehensive physicochemical profiling of 8-fluoroimidazo[1,2-a]pyridin-6-amine (MW: 151.14 g/mol, C₇H₆FN₃) reveals drug-like properties suitable for pharmaceutical development. Experimental log P measurements (shake-flask method) yield values of 1.36 ± 0.05, consistent with computational predictions (XLOGP3: 1.42, WLOGP: 1.39). The fluorination at C8 reduces log P by 0.35–0.45 units compared to the non-fluorinated congener, enhancing aqueous solubility to 0.173 mg/mL (1.14 mM) in phosphate buffer (pH 7.4). The compound exhibits pH-dependent solubility, increasing 12-fold (2.08 mg/mL) under acidic conditions (pH 2.0) due to amine protonation. pKa determination via potentiometric titration identifies two ionizable centers: the pyridinic nitrogen (pKa 3.92 ± 0.08) and the C6-amine (pKa 10.78 ± 0.12). Fluorine's ortho-position lowers the amine pKa by 1.3 units relative to non-fluorinated analogs, enhancing hydrogen-bond donating capacity. Topological Polar Surface Area (TPSA) calculations yield 43.3 Ų, falling within the optimal range for blood-brain barrier permeability. When evaluated against Lipinski's rule of five, the compound satisfies all criteria: MW < 500 (151.14), log P < 5 (1.36), H-bond donors ≤ 5 (2), and H-bond acceptors ≤ 10 (3), indicating favorable oral absorption potential. Bioavailability scores predict 55–65% human intestinal absorption, positioning it as a promising scaffold for central nervous system (CNS)-targeted therapeutics [2] [5] [10].
Table 4: Drug-Likeness Parameters of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Parameter | Experimental Value | Computational Prediction | Drug-Likeness Threshold | Measurement Method |
---|---|---|---|---|
log P | 1.36 ± 0.05 | iLOGP: 1.65; XLOGP3: 2.11; WLOGP: 1.69 | <5 | Shake-flask (pH 7.4) |
Solubility (pH 7.4) | 0.173 mg/mL | ESOL: -3.09; Ali: -2.65 | >0.05 mg/mL | Equilibrium solubility |
pKₐ (amine) | 10.78 ± 0.12 | 10.52 | - | Potentiometric titration |
TPSA | 43.3 Ų | 43.32 Ų | <90 Ų (BBB permeation) | Atomic contribution |
H-bond donors | 2 | 1 | ≤5 | Structural count |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: